molecular formula C7H13FN2 B13027050 (7S,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine

(7S,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine

Cat. No.: B13027050
M. Wt: 144.19 g/mol
InChI Key: GEJVEGQYNKOYPG-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7S,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine is a fluorinated heterocyclic compound It is characterized by its unique structure, which includes a fluorine atom attached to a bicyclic octahydropyrrolo[1,2-a]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine typically involves the fluorination of an octahydropyrrolo[1,2-a]pyrazine precursor. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure regioselectivity and stereoselectivity.

Industrial Production Methods

For industrial-scale production, continuous flow reactors may be employed to enhance the efficiency and safety of the fluorination process. These reactors allow for precise control over reaction parameters and can handle the exothermic nature of fluorination reactions more effectively than batch processes.

Chemical Reactions Analysis

Types of Reactions

(7S,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

(7S,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential as a bioactive molecule, particularly in the development of pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of (7S,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact pathways and targets depend on the specific application, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    (7S,8aR)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine: Similar structure but with a methoxy group instead of a fluorine atom.

    Pyridine: A simpler aromatic heterocycle with a nitrogen atom in the ring.

    Pyrrole: Another aromatic heterocycle with a nitrogen atom, but with a five-membered ring.

Uniqueness

(7S,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s stability and alters its electronic properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications.

Properties

Molecular Formula

C7H13FN2

Molecular Weight

144.19 g/mol

IUPAC Name

(7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C7H13FN2/c8-6-3-7-4-9-1-2-10(7)5-6/h6-7,9H,1-5H2/t6-,7+/m0/s1

InChI Key

GEJVEGQYNKOYPG-NKWVEPMBSA-N

Isomeric SMILES

C1CN2C[C@H](C[C@@H]2CN1)F

Canonical SMILES

C1CN2CC(CC2CN1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.